Denudadione C
Overview
Description
Denudadione C is a natural product with the chemical formula C20H20O5 and a molecular weight of 340.37 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its stability and thermal resistance . It is primarily derived from fungal and algal biosynthetic pathways .
Preparation Methods
Denudadione C can be obtained through two primary methods: extraction from natural sources and total synthesis.
Extraction from Natural Sources: This compound is extracted from appropriate biological sources, such as fungi and algae. The extraction process involves solvent extraction followed by purification using techniques like chromatography.
Total Synthesis: The synthetic route for this compound involves multiple steps, including the formation of a cyclopentadienone ring and a benzene ring.
Chemical Reactions Analysis
Denudadione C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
Scientific Research Applications
Denudadione C has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used to investigate the mechanisms of action of natural products.
Medicine: This compound has shown potential in medicinal research for its anti-inflammatory and anticancer properties. It is being explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Denudadione C involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Denudadione C is compared with other similar compounds, such as denudatin A, denudatin B, and machilin G .
Denudatin A and B: These compounds are also derived from Magnolia denudata and share similar structural features with this compound.
Machilin G: Machilin G is another neolignan isolated from Magnolia denudata.
This compound stands out due to its unique chemical structure and diverse range of applications in scientific research.
Properties
IUPAC Name |
(1R,5R,6R,7R)-7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-9-15(23-3)18(21)17(19(20)22)16(11(20)2)12-5-6-13-14(8-12)25-10-24-13/h4-6,8-9,11,16-17H,1,7,10H2,2-3H3/t11-,16+,17+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTWRMSXONXESR-NBSNSOTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2C(=O)C(=C[C@@]1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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